N-t-Butyl 4-bromonaphthamide
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Overview
Description
N-t-Butyl 4-bromonaphthamide is an organic compound with the chemical formula C15H16BrNO. It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a tert-butyl group is attached to the nitrogen of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-t-Butyl 4-bromonaphthamide typically involves the bromination of naphthalene followed by the introduction of the tert-butyl group. One common method includes the following steps:
Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.
Formation of this compound: The 4-bromonaphthalene is then reacted with tert-butylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amide formation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-t-Butyl 4-bromonaphthamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of N-t-Butyl 4-hydroxynaphthamide or N-t-Butyl 4-aminonaphthamide.
Reduction: Formation of N-t-Butyl 4-aminonaphthamide.
Oxidation: Formation of 4-bromo-1,2-naphthoquinone.
Scientific Research Applications
N-t-Butyl 4-bromonaphthamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-t-Butyl 4-bromonaphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-t-Butyl 4-chloronaphthamide: Similar structure with a chlorine atom instead of bromine.
N-t-Butyl 4-fluoronaphthamide: Similar structure with a fluorine atom instead of bromine.
N-t-Butyl 4-iodonaphthamide: Similar structure with an iodine atom instead of bromine.
Uniqueness: N-t-Butyl 4-bromonaphthamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with molecular targets .
Properties
IUPAC Name |
4-bromo-N-tert-butylnaphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-15(2,3)17-14(18)12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJPHSBFWIQERU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C2=CC=CC=C21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742914 |
Source
|
Record name | 4-Bromo-N-tert-butylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-69-0 |
Source
|
Record name | 4-Bromo-N-(1,1-dimethylethyl)-1-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-tert-butylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60742914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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